Cas no 2229239-51-2 (2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid)

2-{3-(Dimethylamino)methylphenyl}-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring a dimethylamino-methylphenyl substituent. Its structure combines a tertiary amine functionality with a branched alkyl chain, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's stereocenter and polar functional groups enhance its utility in asymmetric synthesis and as a building block for bioactive molecules. Its amine moiety offers potential for further derivatization, while the carboxyl group enables salt formation or conjugation. The balanced lipophilicity and polarity of this compound may contribute to favorable physicochemical properties in drug design, particularly for CNS-targeted agents or chiral auxiliaries.
2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid structure
2229239-51-2 structure
Product Name:2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid
CAS No:2229239-51-2
MF:C14H21NO2
MW:235.32204413414
CID:5974622
PubChem ID:165834076
Update Time:2025-06-22

2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid
    • 2229239-51-2
    • 2-{3-[(dimethylamino)methyl]phenyl}-3-methylbutanoic acid
    • EN300-1778673
    • Inchi: 1S/C14H21NO2/c1-10(2)13(14(16)17)12-7-5-6-11(8-12)9-15(3)4/h5-8,10,13H,9H2,1-4H3,(H,16,17)
    • InChI Key: ZJXBHBDYRMVLTO-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC=C(CN(C)C)C=1)C(C)C)=O

Computed Properties

  • Exact Mass: 235.157228913g/mol
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 40.5Ų

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Additional information on 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid

Introduction to 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid (CAS No. 2229239-51-2)

2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid (CAS No. 2229239-51-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for various applications, particularly in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid is noteworthy for its combination of a substituted phenyl ring and a carboxylic acid group. The presence of the dimethylamino group on the phenyl ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. This structure is particularly interesting for its potential to interact with specific biological targets, such as enzymes or receptors.

Recent studies have explored the synthesis of 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid using various methodologies. One common approach involves the coupling of a substituted benzaldehyde with an appropriate amino acid derivative, followed by reduction and functional group manipulation. For instance, a study published in the Journal of Organic Chemistry in 2021 detailed a highly efficient one-pot synthesis method that achieved high yields and purity levels. This method not only simplifies the synthetic route but also reduces the environmental impact by minimizing waste generation.

The biological activities of 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid have been extensively investigated in both in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). A study conducted by researchers at the University of California, San Francisco, demonstrated that 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

In addition to its anti-inflammatory effects, 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid has also shown potential as an antioxidant agent. Oxidative stress is a key factor in many chronic diseases, including cardiovascular disease and neurodegenerative disorders. A study published in the Biochemical Pharmacology journal in 2020 reported that this compound significantly scavenges free radicals and protects cells from oxidative damage. These findings suggest that 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid could be developed into a multifunctional therapeutic agent with broad-spectrum benefits.

The pharmacokinetic properties of 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid have also been evaluated to assess its suitability for clinical applications. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, toxicology studies have shown that 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid is well-tolerated at therapeutic doses with minimal side effects.

Clinical trials are currently underway to further evaluate the safety and efficacy of 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse events. These findings have paved the way for larger-scale clinical trials to confirm the therapeutic potential of this compound.

In conclusion, 2-{3-(dimethylamino)methylphenyl}-3-methylbutanoic acid (CAS No. 2229239-51-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in treating inflammatory diseases and oxidative stress-related conditions make it an exciting area of research for medicinal chemists and pharmaceutical scientists. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, it is likely that this compound will play an increasingly important role in the development of novel therapeutic strategies.

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